molecular formula C16H17ClN2S B3036763 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene CAS No. 400078-34-4

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene

Cat. No.: B3036763
CAS No.: 400078-34-4
M. Wt: 304.8 g/mol
InChI Key: FZRXMILIERIBHX-UHFFFAOYSA-N
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Description

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methylsulfanyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile under specific conditions . Another method involves the Friedel-Crafts alkylation or acylation reactions, where an alkyl or acyl group is introduced onto the benzene ring using a catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. For example, the use of strong electron-attracting groups and basic nucleophilic reagents can significantly enhance the reactivity of the aryl halide .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Scientific Research Applications

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene include:

Uniqueness

The presence of the methylsulfanyl and amino groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

methyl N-(4-chlorophenyl)-N'-(1-phenylethyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c1-12(13-6-4-3-5-7-13)18-16(20-2)19-15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRXMILIERIBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(NC2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
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1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
Reactant of Route 3
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1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
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1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
Reactant of Route 5
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
Reactant of Route 6
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene

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